N-Carbamimidoylmorpholine-4-carboximidamide hydrochloride

Description

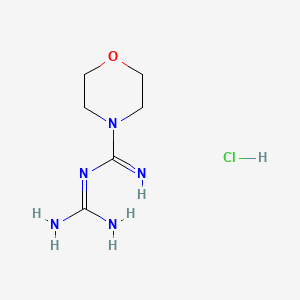

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3160-91-6 |

|---|---|

Molecular Formula |

C6H14ClN5O |

Molecular Weight |

207.66 g/mol |

IUPAC Name |

N'-carbamimidoylmorpholine-4-carboximidamide;hydrochloride |

InChI |

InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H |

InChI Key |

FXYZDFSNBBOHTA-UHFFFAOYSA-N |

Isomeric SMILES |

C1COCCN1/C(=N/C(=N)N)/N.Cl |

Canonical SMILES |

C1COCCN1C(=NC(=N)N)N.Cl |

Appearance |

Solid powder |

Other CAS No. |

7420-18-0 3160-91-6 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

3731-59-7 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-morpholinocarboximidoylguanidine Flumidine Influmine moroxidine moroxydine moroxydine monohydrochloride N-amidino-4-morpholinecarboxamidine Vironil Virustat |

Origin of Product |

United States |

Historical Academic Context and Classification

Discovery and Early Research Trajectories in Antiviral Chemotherapy

Moroxydine (B1676750), a synthetic antiviral compound, was first developed in the 1950s, a period marked by burgeoning efforts in antiviral chemotherapy. patsnap.comresearchgate.netwikipedia.org It emerged as one of the earliest marketed antiviral drugs, initially investigated for its potential against the influenza virus. medicaljournalssweden.sescialert.netresearchgate.netmedicaljournalssweden.se The discovery of the inhibitory effects of heterocyclic guanidine (B92328) derivatives on viral growth led to the development of moroxydine, chemically known as N-(diaminomethylidene)morpholine-4-carboximidamide hydrochloride (also referred to as ABOB). scialert.netebiohippo.comnih.gov

Early research quickly expanded to explore its efficacy against a wide range of viruses. Studies in the early 1960s reported beneficial effects in the treatment of herpes zoster and in the prevention and suppression of clinical influenza. scialert.net Subsequent research pointed to a broad spectrum of activity against both DNA and RNA viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), measles, and mumps. researchgate.netmedicaljournalssweden.semdpi.comcaymanchem.com The mechanism of action was thought to involve the inhibition of viral replication, potentially by interfering with viral RNA synthesis or the formation of functional viral proteins. patsnap.commedicaljournalssweden.sepatsnap.com

Despite these promising early findings, moroxydine received limited attention and fell into relative obscurity. medicaljournalssweden.seresearchgate.net It has been suggested that the timing of its introduction, coinciding with the thalidomide (B1683933) tragedy in the early 1960s, may have contributed to a more cautious environment regarding new drug approvals, potentially hindering its widespread adoption. medicaljournalssweden.seresearchgate.netmedicaljournalssweden.se Nevertheless, research continued in various parts of Europe and Asia for several decades. patsnap.commedicaljournalssweden.se

Chemical Classification within Heterocyclic Biguanidines

Moroxydine hydrochloride is chemically classified as a synthetic heterocyclic biguanidine. ebiohippo.compatsnap.comantibodies-online.comglpbio.com The core of its structure is the biguanide (B1667054) group, which consists of two fused guanidine moieties, linked to a morpholine (B109124) ring. nih.govresearchgate.net This classification places it in a distinct category of compounds known for a variety of therapeutic applications. researchgate.net

The compound is a white to off-white crystalline solid. chemimpex.com Its synthesis can be achieved through several methods, often involving the reaction of dicyandiamide (B1669379) with morpholine hydrochloride in a suitable solvent. google.comchemicalbook.com The hydrochloride salt form is typically used to improve solubility and bioavailability. ontosight.ai

Below are tables detailing some of the key chemical and physical properties of moroxydine hydrochloride.

Table 1: Chemical Identification of Moroxydine Hydrochloride

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-(diaminomethylidene)morpholine-4-carboximidamide;hydrochloride | nih.govglpbio.com |

| Other Names | Moroxydine HCl; ABOB hydrochloride; 1-Morpholinobiguanide hydrochloride | ebiohippo.comchemimpex.com |

| CAS Number | 3160-91-6 | chemimpex.com |

| Molecular Formula | C₆H₁₃N₅O·HCl | ebiohippo.comchemimpex.com |

| Molecular Weight | 207.66 g/mol | chemimpex.comchemicalbook.com |

| Canonical SMILES | C1COCCN1C(=N)N=C(N)N.Cl | glpbio.com |

Table 2: Physical Properties of Moroxydine Hydrochloride

| Property | Value | Source |

|---|---|---|

| Appearance | White to almost white powder to crystal | chemimpex.com |

| Melting Point | 200 - 214 °C | chemimpex.comchemicalbook.com |

| Solubility | Soluble in water. Slightly soluble in DMSO. Very slightly soluble in ethanol. | caymanchem.comchemicalbook.comacs.org |

| Maximum Absorption (λmax) | 240-241 nm | caymanchem.comtcichemicals.com |

Relationship to Adamantane (B196018) Antivirals and Other Biguanide Derivatives

Moroxydine hydrochloride belongs to the biguanide class of compounds and is structurally distinct from adamantane antivirals like amantadine (B194251) and rimantadine. researchgate.netwur.nl While both moroxydine and adamantanes have been used against influenza, they represent different chemical classes with different mechanisms of action. patsnap.comresearchgate.net Adamantane antivirals primarily function by blocking the M2 ion channel of the influenza A virus, a mechanism not attributed to moroxydine. patsnap.comresearchgate.net

The chemical lineage of moroxydine is rooted in the biguanide family, a group of compounds with diverse therapeutic applications. researchgate.net This family includes well-known drugs such as:

Metformin (B114582): A first-line agent for the treatment of type 2 diabetes. scialert.netresearchgate.net Moroxydine is considered a derivative of metformin. preprints.org

Proguanil (B194036): An antimalarial drug. researchgate.net

Chlorhexidine: A widely used antiseptic agent. mdpi.com

The investigation into biguanide derivatives was spurred by the varied biological activities observed within this chemical class. mdpi.com While metformin exhibits antihyperglycemic effects and proguanil has antiprotozoal properties, moroxydine was developed for its antiviral capabilities, demonstrating how structural modifications to the biguanide scaffold can lead to vastly different therapeutic uses. scialert.netmdpi.comresearchgate.net

Molecular and Cellular Pharmacology of Moroxydine Hydrochloride

Elucidation of Antiviral Mechanism of Action

The antiviral properties of moroxydine (B1676750) hydrochloride are attributed to a multifaceted mechanism that primarily involves inhibiting viral replication. patsnap.compatsnap.com Research indicates that the compound interferes with both the initial phases of viral infection and the subsequent synthesis of viral genetic material. medicaljournalssweden.sepatsnap.com This dual-action mechanism makes it particularly effective in the early stages of a viral infection. patsnap.com

Moroxydine hydrochloride has been shown to impede the initial and critical steps of a virus's entry into host cells. patsnap.com This early intervention is a key aspect of its antiviral efficacy. patsnap.com

The primary mechanism of moroxydine hydrochloride involves interfering with the early stages of viral replication, specifically viral entry and uncoating. patsnap.com The drug is understood to target viral proteins that are essential for the virus to attach to and penetrate host cells. patsnap.com Antiviral agents in this class can function by binding to specific cell-surface receptors, which in turn inhibits the processes of viral penetration or uncoating. nih.govpharmacompass.com

It is believed that moroxydine hydrochloride specifically blocks the ion channels located on the viral envelope. patsnap.com These channels are fundamentally important for the release of the viral genome into the host cell's cytoplasm after the virus has fused with the cell membrane. patsnap.com By obstructing these channels, moroxydine effectively prevents the virus from successfully releasing its genetic material, thereby halting the replication process at a very early stage. patsnap.com

Beyond its effects on viral entry, moroxydine hydrochloride also acts on the intracellular stages of viral replication by disrupting the synthesis of viral nucleic acids. patsnap.compatsnap.com This action provides a secondary but crucial mechanism for inhibiting viral proliferation within the host. patsnap.com

A critical stage in the life cycle of many viruses is the synthesis of viral RNA, a process that moroxydine hydrochloride has been shown to inhibit. patsnap.compatsnap.comresearchgate.net By preventing the creation of new viral RNA, the compound effectively stops the proliferation of the virus inside the host cell. patsnap.com This leads to a reduction in the production of new viral particles and helps control the spread of the infection. patsnap.com Studies on its effect against Grass Carp (B13450389) Reovirus (GCRV), for example, have shown that moroxydine can significantly inhibit the expression of viral protein genes. nih.gov This inhibitory action is observed in each stage of the viral multiplication cycle. google.comgoogle.comgoogle.com

The inhibition of viral RNA synthesis is thought to be achieved by specifically targeting the viral RNA-dependent RNA polymerase (RdRp). patsnap.com This enzyme is crucial for the replication of the viral RNA genome. patsnap.com Moroxydine binds to RdRp, preventing it from functioning correctly and thereby halting the production of viral RNA. patsnap.com Research has confirmed this mechanism, showing that moroxydine hydrochloride treatment significantly inhibits the expression of RNA-dependent RNA polymerase. nih.gov In a cell-based assay, moroxydine was identified as an inhibitor of the SARS-CoV-2 RdRp. nih.gov

Inhibitory Activity of Moroxydine against Viral Polymerase

| Virus | Target Enzyme | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | 48.929 ± 14.370 | nih.gov |

Disruption of Viral Nucleic Acid Synthesis

Weak Action on Viral DNA Synthesis

While moroxydine hydrochloride exhibits broad-spectrum antiviral activity, its direct inhibitory effect on viral DNA synthesis is considered weak. medicaljournalssweden.se Early research suggested that the compound might lead to the formation of non-functional structural proteins, which in turn results in a decreased synthesis of viral DNA. medicaljournalssweden.se This indirect action on DNA replication is a secondary effect, with the primary mechanism of action appearing to be its influence on the virus-host cell system. abmole.com Some studies have indicated that moroxydine hydrochloride can suppress the activity of viral DNA and RNA polymerases, thereby halting viral protein synthesis and proliferation. google.comgoogle.com However, the consensus points towards a more significant role in modulating host cell responses to viral infection rather than direct, potent inhibition of viral DNA replication. medicaljournalssweden.se

Influence on Virus Host-Cell Systems

The primary antiviral effects of moroxydine hydrochloride are attributed to its influence on the virus-host cell system. abmole.comnih.gov This involves a complex interplay of modulating cellular processes to counteract the viral takeover of the host machinery.

Modulation of Cell Viability in Infected Cells

Research has demonstrated that moroxydine hydrochloride can modulate the viability of cells infected with viruses. In studies involving Grass Carp Reovirus (GCRV)-infected Ctenopharyngodon idella kidney (CIK) cells, moroxydine hydrochloride exhibited a concentration- and time-dependent increase in cell viability. medchemexpress.commedchemexpress.com At a concentration of 40 μg/mL, it provided a significant protective effect on virus-infected cells. researchgate.net This suggests that the compound helps in preserving the integrity of host cells despite the ongoing viral infection.

Abrogation of Virus-Induced Cytopathic Effects

A hallmark of viral infection is the induction of cytopathic effects (CPE), which are morphological changes in host cells that can lead to cell death. Moroxydine hydrochloride has been shown to effectively block these virus-induced CPE. medchemexpress.commedchemexpress.comresearchgate.netnih.govnih.govint-res.com In GCRV-infected CIK cells, treatment with 40 μg/mL of moroxydine hydrochloride was able to block CPE and cell death within 96 hours. medchemexpress.commedchemexpress.commedchemexpress.com By preventing these detrimental changes, moroxydine hydrochloride helps maintain the normal morphological structure of the host cells. researchgate.netnih.govint-res.com

Suppression of Host Cell Apoptosis Pathways

Viruses often manipulate host cell apoptosis, or programmed cell death, to their advantage. Moroxydine hydrochloride has been found to counteract this by suppressing host cell apoptosis pathways initiated by viral infection. medchemexpress.commedchemexpress.comnih.govresearchgate.net Studies have shown that it can prevent apoptosis in virus-infected cells, thereby interfering with the viral life cycle. nih.govnih.govint-res.com

The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical in determining the fate of a cell. Viral infections can disrupt this balance to promote apoptosis. Research has shown that moroxydine hydrochloride can regulate the expression of these key proteins. medchemexpress.commedchemexpress.comnih.gov Specifically, it has been observed to inhibit the expression of the pro-apoptotic protein Bax and prevent the virus-induced down-regulation of the anti-apoptotic protein Bcl-2. medchemexpress.commedchemexpress.comnih.gov This restoration of the Bax/Bcl-2 balance is a key mechanism through which moroxydine hydrochloride exerts its anti-apoptotic effects. zju.edu.cn

Table 1: Effects of Moroxydine Hydrochloride on Apoptotic Markers in GCRV-Infected CIK Cells

| Parameter | Effect of Moroxydine Hydrochloride | Reference |

| Caspase-3 Activity | Significantly inhibited | medchemexpress.commedchemexpress.comnih.gov |

| Bax Expression | Inhibited | medchemexpress.commedchemexpress.comnih.gov |

| Bcl-2 Expression | Prevented down-regulation | medchemexpress.commedchemexpress.comnih.gov |

Potential for Non-Functional Structural Protein Formation

Moroxydine hydrochloride has been suggested to interfere with viral replication at a stage beyond the initial synthesis of viral nucleic acids, potentially leading to the formation of non-functional structural proteins. medicaljournalssweden.se Research on the effects of moroxydine on Herpes Simplex Virus (HSV) provides evidence for this mechanism. Studies have indicated that while the compound has a weak direct effect on the synthesis of viral DNA, it exhibits a strong inhibitory effect on the later stages of viral development, typically from the 10th hour after inoculation. medicaljournalssweden.se This observation has led to the hypothesis that moroxydine may cause the production of defective or non-functional early proteins. medicaljournalssweden.se

This disruption in the proper formation of viral proteins would consequently hinder the assembly of viable new virus particles. medicaljournalssweden.se This secondary action of moroxydine could offer an explanation for its observed long-term curative effects in treating recurrent viral infections. medicaljournalssweden.se The formation of non-functional structural proteins essentially acts as a bottleneck in the viral replication cycle, reducing the yield of infectious virions.

Immunomodulatory Effects in Host Organisms

Enhancement of Host Immune Response

Moroxydine hydrochloride has been shown to enhance the host's immune response to viral pathogens. patsnap.com This enhancement is not a result of direct stimulation of the immune system in the absence of a viral challenge, but rather a modulation of the response in the presence of an infection. nih.govresearchgate.net The compound helps the body to mount a more effective defense against viral infections, contributing to a more rapid and robust clearance of the virus. patsnap.com This immunomodulatory effect is a key component of its multifaceted mechanism of action. patsnap.com

Stimulation of Antiviral Cytokine Production

A significant aspect of moroxydine's immunomodulatory function is its ability to influence the production of antiviral cytokines. patsnap.com However, studies on grass carp reovirus (GCRV) have shown that moroxydine hydrochloride does not directly induce the expression of immune genes in uninfected cells. nih.govresearchgate.net Instead, it appears to regulate the cytokine storm often associated with viral infections. In GCRV-infected Ctenopharyngodon idella kidney (CIK) cells, moroxydine significantly decreased the virus-induced overexpression of several key cytokines. nih.govresearchgate.net

Table 1: Effect of Moroxydine Hydrochloride on Virus-Induced Cytokine Gene Expression in CIK Cells

| Cytokine | Effect of Moroxydine Hydrochloride on Overexpression | Reference |

| Myeloid differentiation primary response 88 (Myd88) | Significantly decreased | nih.govresearchgate.net |

| Mx dynamin-like GTPase 1 (Mx1) | Significantly decreased | nih.govresearchgate.net |

| Interleukin-1 beta (IL-1β) | Significantly decreased | nih.govresearchgate.net |

| Interleukin-8 (IL-8) | Significantly decreased | nih.govresearchgate.net |

| Interferon (I-IFN) | Significantly decreased | nih.govresearchgate.net |

| Tumor necrosis factor alpha (TNFα) | Significantly decreased | nih.govresearchgate.net |

Modulation of Immune Cell Activity (e.g., Macrophages, Lymphocytes)

Moroxydine hydrochloride can modulate the activity of key immune cells, such as macrophages and lymphocytes, which are integral to the antiviral response. patsnap.com By influencing the function of these cells, the compound helps to orchestrate a more effective defense against viral pathogens. patsnap.com This modulation can involve various aspects of immune cell function, including their phagocytic activity, antigen presentation, and cytotoxic capabilities.

Regulation of Immune Gene Expression in Infected Tissues

Research has demonstrated that moroxydine hydrochloride can regulate the expression of immune-related genes in various tissues of infected organisms. nih.govresearchgate.net In studies with grass carp infected with GCRV, moroxydine was found to significantly inhibit the upregulation of immune genes that was induced by the virus in the kidney, liver, muscle, and gills. nih.govresearchgate.net While the expression of some of these genes remained higher than in the virus-free control group, the modulating effect of moroxydine was evident. nih.govresearchgate.net This regulatory action helps to control the potentially damaging inflammatory responses that can be triggered by viral infections. nih.govresearchgate.net

Table 2: Tissues with Moroxydine-Modulated Immune Gene Expression in GCRV-Infected Grass Carp

| Tissue | Effect of Moroxydine Hydrochloride on GCRV-Induced Upregulation | Reference |

| Kidney | Significantly inhibited | nih.govresearchgate.net |

| Liver | Significantly inhibited | nih.govresearchgate.net |

| Muscle | Significantly inhibited | nih.govresearchgate.net |

| Gill | Significantly inhibited | nih.govresearchgate.net |

Spectrum of Antiviral Activity Preclinical and in Vitro Investigations

Activity Against DNA Viruses

Herpes Simplex Virus (HSV)

The in vitro activity of moroxydine (B1676750) hydrochloride against Herpes Simplex Virus (HSV) has yielded conflicting results in scientific literature. Some studies suggest a potential inhibitory effect, while more recent research indicates a lack of activity.

One area of investigation suggests that moroxydine may interfere with the later stages of viral replication. It has been proposed that the compound may lead to the formation of non-functional structural proteins, thereby hindering the development of mature virions. medicaljournalssweden.se One study pointed to a dual mechanism of action in cell cultures infected with HSV. medicaljournalssweden.se This research indicated a mild impact on the synthesis of viral DNA, but a more significant inhibition of viral development starting from 10 hours after inoculation. medicaljournalssweden.se

Conversely, a 2021 study that synthesized and evaluated a series of amidinourea compounds as potential non-nucleoside anti-HSV agents found that moroxydine itself did not exhibit any antiviral activity against either HSV-1 or HSV-2 strains. mdpi.com This study designed analogues of moroxydine, some of which did show significant anti-HSV activity, suggesting that the core structure may be a useful scaffold for developing more potent inhibitors. mdpi.com

Table 1: Summary of In Vitro Research Findings on Moroxydine Hydrochloride Activity Against Herpes Simplex Virus (HSV)

| Study Focus | Virus Strain(s) | Key Findings |

| Mechanism of Action | HSV | Weakly affects viral DNA synthesis but strongly inhibits viral development from the 10th hour after inoculation. medicaljournalssweden.se |

| Antiviral Activity | HSV-1 and HSV-2 | Moroxydine did not show any antiviral activity. mdpi.com |

Varicella Zoster Virus (VZV)

Preclinical information regarding the specific in vitro activity of moroxydine hydrochloride against Varicella Zoster Virus (VZV) is limited in the available scientific literature. While some sources generally list VZV as a virus susceptible to moroxydine, detailed studies providing data on inhibitory concentrations or mechanisms of action in cell cultures are not extensively reported. medchemexpress.comresearchgate.netmedchemexpress.com

Measles Virus

The in vitro efficacy of moroxydine hydrochloride against the Measles Virus has been a subject of some investigation, with conflicting reports. While some reviews list measles as a target for moroxydine, other studies have reported negative results. medchemexpress.comresearchgate.netmedchemexpress.com One study specifically mentioned that moroxydine was tested against the measles virus and the results were found to be negative. earthlinepublishers.com

Mumps Disease Virus

Adenovirus

In vitro and preclinical data suggest that moroxydine hydrochloride may have an inhibitory effect on certain types of adenoviruses. One notable application has been in the context of epidemic keratoconjunctivitis caused by adenovirus type 9. medicaljournalssweden.se A study reported the use of a 1% moroxydine solution in treating this condition, suggesting a favorable curing effect, particularly when treatment was initiated within the first 3-5 days of the disease. medicaljournalssweden.se It is also noted that moroxydine may decrease the therapeutic efficacy of live adenovirus vaccines. drugbank.com

Giant Salamander Iridovirus (GSIV)

In vitro studies have demonstrated that moroxydine hydrochloride can effectively inhibit the replication of the Giant Salamander Iridovirus (GSIV), a DNA virus belonging to the family Iridoviridae. Research has shown that moroxydine can control GSIV infection in host cells. nih.govint-res.com

One study found that at a concentration of 100 µg/ml, moroxydine exhibited a protective efficiency of over 80% in GSIV-infected host cells. int-res.com Furthermore, a concentration of 15.9 µg/ml was sufficient to produce a protective effect of over 50%. nih.govint-res.com The mechanism of this antiviral activity is believed to involve the inhibition of viral gene expression. Specifically, moroxydine treatment was found to significantly inhibit the expression of the major capsid protein (MCP) gene of GSIV in infected cells. nih.govint-res.com Additionally, moroxydine was observed to block the cytopathic effects and apoptosis induced by the virus in host cells. nih.govint-res.com

Table 2: In Vitro Antiviral Activity of Moroxydine Hydrochloride against Giant Salamander Iridovirus (GSIV)

| Parameter | Concentration | Result |

| Protective Efficiency | 100 µg/ml | >80% |

| Protective Effect | 15.9 µg/ml | >50% |

| Mechanism of Action | Not specified | Inhibition of Major Capsid Protein (MCP) gene expression. nih.govint-res.com |

| Cellular Effects | Not specified | Blocks virus-induced cytopathic effects and apoptosis. nih.govint-res.com |

Activity Against RNA Viruses

Moroxydine hydrochloride has demonstrated a broad spectrum of activity against several RNA viruses in laboratory settings. The mechanism of action is not entirely elucidated but is thought to involve interference with viral replication and protein synthesis. researchgate.netearthlinepublishers.commedicaljournalssweden.se

Moroxydine was originally developed in the 1950s with influenza treatment as its primary application. medicaljournalssweden.seabmole.com It has been reported to be effective against influenza viruses, including the H1N1 strain. researchgate.net Historical and clinical observations suggest its value in the prevention and treatment of influenza. abmole.com The antiviral effects are believed to stem from its influence on the virus-host cell system, although specific quantitative in vitro data, such as IC50 values against specific Influenza A strains, are not extensively detailed in the reviewed literature. abmole.com

The antiviral activity of moroxydine and its derivatives has been noted against members of the Enterovirus genus. Research has indicated that certain benzene (B151609) sulphonyl derivatives of moroxydine exhibit inhibitory action against poliovirus. earthlinepublishers.com While moroxydine hydrochloride itself is classified as a virus proliferation inhibitor in broader screenings, specific in vitro inhibitory concentrations for coxsackievirus, echovirus, or other enteroviruses are not prominently documented in the available scientific literature. nih.gov

In vitro studies have confirmed the inhibitory effect of moroxydine hydrochloride against Respiratory Syncytial Virus (RSV). In one study utilizing HeLa cells, an effective dosage of 100 mg/L of moroxydine (also referred to as ABOB) was shown to inhibit RSV. The research also highlighted that combinations with other antiviral agents could lead to synergistic effects, enhancing the inhibitory action against the virus.

Moroxydine hydrochloride has been identified as an inhibitor of the Hepatitis C Virus (HCV). researchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com It has served as a foundational compound for the development of more potent analogues. While specific EC50 values for moroxydine hydrochloride are not consistently reported, studies on its amidinourea analogues have yielded significant findings. These derivatives demonstrate excellent HCV inhibition activity, with some compounds showing micromolar efficacy. researchgate.netnih.govkcl.ac.uk For instance, the analogue designated as compound 11g exhibited an EC50 of 1.30 µM. lookchem.com The proposed mechanism of action for these novel compounds involves the inhibition of the HCV internal ribosome entry site (IRES)-mediated translation, a critical step in viral protein synthesis. researchgate.netresearchgate.net

Extensive in vitro research has demonstrated the significant antiviral activity of moroxydine hydrochloride against Grass Carp (B13450389) Reovirus (GCRV), a major pathogen in aquaculture. medchemexpress.commedchemexpress.com Studies have shown that moroxydine hydrochloride can effectively block virus-induced cytopathic effects (CPE) and cell death in infected cell lines such as Ctenopharyngodon idella kidney (CIK) cells. medchemexpress.comnih.gov

Key findings from various studies include:

At a concentration of 6.3 µg/mL, moroxydine hydrochloride was found to prevent approximately 50% of apoptosis in GCRV-infected CIK cells over a 96-hour period. nih.gov

A concentration of 15.9 µg/mL provided over 50% protective effects in GCRV-infected grass carp ovary (GCO) cells. nih.govint-res.com

At 40 µg/mL, the compound completely blocked virus-induced CPE and cell death within 96 hours and significantly inhibited the activity of caspase 3, an enzyme crucial for apoptosis. medchemexpress.com

The compound has also been shown to significantly inhibit the expression of viral protein genes, particularly those related to guanylyl transferase and RNA-dependent RNA polymerase. nih.gov

Interactive Data Table: In Vitro Activity of Moroxydine Hydrochloride Against GCRV

| Cell Line | Concentration | Effect | Source(s) |

| CIK | 6.3 µg/mL | Avoids ~50% of GCRV-induced apoptosis | nih.gov |

| GCO | 15.9 µg/mL | Over 50% protective effect | nih.govint-res.com |

| CIK | 40 µg/mL | Blocks virus-induced cytopathic effect (CPE) and cell death | medchemexpress.com |

| CIK | 40 µg/mL | Significantly inhibits caspase 3 activity | medchemexpress.com |

| CIK | Not Specified | Significantly inhibits viral protein gene expression | nih.gov |

In contrast to its efficacy against GCRV, in vitro testing has indicated that moroxydine hydrochloride does not possess significant antiviral activity against the Spring Viraemia of Carp Virus (SVCV). A 2016 study that screened moroxydine hydrochloride against three aquatic viruses found no obvious activity against SVCV at the tested concentrations. nih.govint-res.com

Rhinovirus

While moroxydine hydrochloride has been reported to possess activity against a range of RNA and DNA viruses, specific preclinical or in vitro research detailing its direct efficacy against Rhinovirus is not extensively documented in the provided sources. researchgate.net

Coronavirus (General)

Moroxydine hydrochloride has been identified as a compound with potential activity against coronaviruses. researchgate.net In computational studies, moroxydine was among several FDA-approved drugs screened for its potential to bind with the SARS-CoV-2 papain-like protease (PLpro), an enzyme critical for viral replication. nih.gov This virtual screening identified moroxydine as a top candidate expected to bind strongly to the protease, suggesting a potential mechanism for inhibiting viral activity. nih.gov Further research has noted that compounds containing a moroxydine skeleton have promising applications in the development of new antivirals due to their ability to suppress the multiplication of various viruses, including coronavirus. researchgate.net

Activity Against Plant Viruses

Moroxydine hydrochloride has been widely investigated and used for its efficacy in controlling a variety of plant viral diseases. nih.gov It functions by entering the plant tissue through stomata, where it is thought to inhibit or disrupt the formation of viral nucleic acid and lipoprotein, thereby preventing viral replication. chicocrop.comgoogle.com

Tobacco Mosaic Virus (TMV)

Moroxydine hydrochloride has been shown to be effective in controlling Tobacco Mosaic Virus (TMV), a significant agricultural pathogen. nih.gov Research indicates that its application can inhibit systemic infection of TMV. researchgate.net In one study, a nano-delivery system was developed to enhance the efficacy of moroxydine hydrochloride. nih.gov This complexation improved the bioactivity of the compound, leading to a significant reduction in the relative viral expression of TMV from 0.57 to 0.17. nih.gov Formulations combining moroxydine hydrochloride with other agents, such as lentinan, have also been developed to suppress the occurrence of TMV during the tobacco growing cycle. google.com The mechanism of action is believed to involve a strong binding capacity to the Tobacco Mosaic Virus coat protein (TMV-CP). patsnap.com

Cucumber Mosaic Virus (CMV)

The compound is effective against Cucumber Mosaic Virus (CMV), which causes significant losses in various vegetable crops. nih.govgoogle.com Studies have demonstrated that moroxydine hydrochloride has a notable control effect on cucumber virus diseases. google.compatsnap.com In field tests, a formulation containing the compound showed a high control effect of 90.82% against cucumber virus diseases. google.com Its broad-spectrum activity is recognized as beneficial for managing viral diseases in vegetable production caused by CMV. nih.govgoogle.com

Tomato Virus Diseases

Moroxydine hydrochloride is registered and used for the prevention and treatment of tomato virus diseases. nih.govgoogle.com It can be used alone or in combination with other agents, such as copper acetate (B1210297) or triacontanol, to achieve a control effect. google.comvisionagritech.com The combination of moroxydine hydrochloride with triacontanol, in particular, has been shown to produce a synergistic effect, resulting in a remarkably improved control of tomato virus diseases. google.com These viruses are a major issue in both protected and open-field tomato cultivation, and moroxydine hydrochloride-based products are used to manage their impact. chicocrop.comgoogle.com

Potato Virus Y (PVY)

Potato Virus Y (PVY) is a destructive RNA virus that affects crops like potatoes, tobacco, and tomatoes. nih.govresearchgate.net While moroxydine hydrochloride shows activity against PVY, studies have aimed to improve its efficacy by creating derivatives. nih.gov In a comparative study, the antiviral activity of moroxydine hydrochloride against PVY was evaluated alongside a positive control (ningnanmycin) and newly synthesized derivatives. The results showed that while moroxydine hydrochloride was active, several of the new derivatives exhibited superior performance. nih.govresearchgate.netnih.gov

Table 1: Comparative Antiviral Activity Against Potato Virus Y (PVY)

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| Moroxydine hydrochloride | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 |

| Ningnanmycin (Control) | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 |

| Compound C35 (Derivative) | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 |

Data sourced from a study evaluating 1,3,5-triazine (B166579) derivatives containing a piperazine (B1678402) structure. nih.govresearchgate.netnih.gov

Broad-Spectrum Antiviral Efficacy Across Viral Classes

Moroxydine hydrochloride is a synthetic biguanide (B1667054) derivative discovered in the 1950s that has demonstrated a broad spectrum of antiviral activity in preclinical and in vitro studies. ncats.ioresearchgate.netncats.io Research has shown its efficacy against a variety of both DNA and RNA viruses that infect animals, as well as certain plant and aquatic viruses. researchgate.netncats.iomedchemexpress.comnih.govmedicaljournalssweden.se Its antiviral properties have been documented in diverse studies, ranging from early European research to more recent investigations in aquaculture and agriculture. researchgate.netnih.govnih.gov

The antiviral activity of moroxydine hydrochloride spans several viral families. It has been reported to be effective against viruses such as influenza virus, various herpesviruses, paramyxoviruses (measles, mumps), and hepatitis C virus (HCV). researchgate.netmedchemexpress.commedchemexpress.cn The primary mechanism of action is thought to involve the inhibition of viral replication, potentially by interfering with viral RNA synthesis and the formation of functional viral proteins. patsnap.commedicaljournalssweden.senih.gov

Preclinical evaluations have consistently shown that moroxydine hydrochloride can inhibit the replication of a range of viruses in cell cultures. Early research, primarily conducted between 1960 and 1985, provided the initial evidence for its broad-spectrum capabilities. researchgate.netmedicaljournalssweden.se Studies noted its effectiveness against influenza and herpes zoster virus. researchgate.net Later investigations have further substantiated these findings and explored its effects on other viral pathogens. For instance, in a study on 77 cases of Herpes Simplex Virus (HSV)-induced eye disease, treatment with moroxydine hydrochloride led to a significant reduction in the incidence of herpes virus type 1 and 2 antigens in conjunctival cells, which coincided with clinical improvement. medicaljournalssweden.se

Table 1: Summary of In Vitro Antiviral Activity of Moroxydine Hydrochloride Against Select Animal Viruses

| Virus Family/Genus | Specific Virus | Key Research Findings | Citations |

|---|---|---|---|

| Orthomyxoviridae | Influenza Virus | The original application for which the drug was developed; demonstrated anti-influenza activity. | researchgate.nettargetmol.com |

| Herpesviridae | Herpes Simplex Virus (HSV) | Inhibited viral development in cell culture, potentially by affecting the formation of functional structural proteins. medicaljournalssweden.se Reduced viral antigens in conjunctival cells. medicaljournalssweden.se | medchemexpress.commedchemexpress.cnmedicaljournalssweden.se |

| Varicella-Zoster Virus (VZV) | Reported to be effective against VZV in early studies. | researchgate.netmedchemexpress.commedchemexpress.cn | |

| Paramyxoviridae | Measles Virus | Preclinical data indicates activity against the measles virus. | researchgate.netmedchemexpress.commedchemexpress.cn |

| Mumps Virus | Shown to have activity against the mumps virus in preclinical assessments. | researchgate.netmedchemexpress.commedchemexpress.cn |

Significant research has been conducted on the efficacy of moroxydine hydrochloride against viruses affecting aquaculture. nih.gov These studies have highlighted its potential for controlling viral diseases in fish. The compound has been tested against both RNA and DNA aquatic viruses, demonstrating notable inhibitory effects.

In studies involving Grass Carp Reovirus (GCRV), a double-stranded RNA virus, moroxydine hydrochloride showed high anti-GCRV activity. medchemexpress.commedchemexpress.cn It was found to inhibit viral replication in Ctenopharyngodon idella kidney (CIK) cells in a concentration- and time-dependent manner. medchemexpress.commedchemexpress.cn At a concentration of 40 μg/mL, it blocked the virus-induced cytopathic effect (CPE) and cell death within 96 hours. medchemexpress.commedchemexpress.cn Further research indicated that the compound suppressed apoptosis in infected CIK cells by preventing the downregulation of Bcl-2 and the subsequent activation of caspases. nih.gov It also significantly inhibited the expression of viral protein genes. nih.gov

Similarly, its activity was evaluated against Giant Salamander Iridovirus (GSIV), a DNA virus. nih.gov Along with ribavirin (B1680618), moroxydine hydrochloride was effective in controlling GSIV infection in epithelioma papulosum cyprinid (EPC) cells. nih.gov The treatment blocked virus-induced CPE and apoptosis and significantly inhibited the expression of the viral major capsid protein (MCP) gene. nih.gov

Table 2: In Vitro Antiviral Activity of Moroxydine Hydrochloride Against Aquatic Viruses

| Virus Family | Specific Virus | Cell Line | Key Research Findings | Citations |

|---|---|---|---|---|

| Reoviridae | Grass Carp Reovirus (GCRV) | CIK | Showed concentration- and time-dependent induction of cell viability in infected cells. medchemexpress.com Blocked virus-induced CPE and apoptosis. medchemexpress.comnih.gov Inhibited GCRV replication and the expression of viral protein genes. nih.govresearchgate.net | medchemexpress.comnih.govnih.govresearchgate.net |

| Iridoviridae | Giant Salamander Iridovirus (GSIV) | EPC | Effectively controlled infection and blocked virus-induced CPE and apoptosis. nih.gov Significantly inhibited the expression of the viral MCP gene. nih.gov | nih.gov |

Moroxydine hydrochloride has also been registered and used in agriculture, particularly in China, for the control of plant viral diseases. nih.gov Field experiments have demonstrated its broad-spectrum efficacy against several plant viruses. When compared with other agents like amino-oligosaccharins, a combination of moroxydine hydrochloride and copper acetate showed equivalent or superior activity against a range of plant viruses. eurekalert.org

Table 3: Antiviral Activity of Moroxydine Hydrochloride Against Plant Viruses (Field Experiments)

| Virus | Host Plant | Comparative Efficacy | Citations |

|---|---|---|---|

| Tobacco Mosaic Virus (TMV) | Tobacco | Activity was equal to or higher than control agents. | eurekalert.org |

| Pepper Virus | Pepper | Activity was equal to or higher than control agents. | eurekalert.org |

| Panax Notoginseng Virus Y | Panax notoginseng | Activity was equal to or higher than control agents. | eurekalert.org |

| Gladiolus Mosaic Virus | Gladiolus | Activity was equal to or higher than control agents. | eurekalert.org |

Structure Activity Relationship Sar and Chemical Modifications

Derivatization Strategies for Enhanced Antiviral Activity

To improve upon the antiviral profile of moroxydine (B1676750), researchers have explored various chemical modifications. These strategies aim to enhance potency, broaden the spectrum of activity, and overcome resistance.

Analogues Targeting Hepatitis C Virus

In the quest for novel treatments for Hepatitis C Virus (HCV), a series of amidinourea compounds were designed as isosteric analogues of moroxydine. This research led to the discovery of derivatives with significant anti-HCV activity. The core idea was to replace the biguanide (B1667054) moiety with an amidinourea group while retaining a terminal morpholine (B109124) or piperazine (B1678402) ring and introducing various substituents to probe the structure-activity relationship.

Two of the most promising compounds from this study, derivatives 11g and 11h , demonstrated excellent inhibition of HCV replication. mdpi.com These compounds feature an N-amidinopiperazine scaffold with different aromatic substitutions. The presence of an aryl piperazine group was found to be beneficial for activity. arabjchem.org Specifically, the introduction of a p-chlorophenyl group at the N1 position of the amidine was a key modification contributing to the enhanced antiviral effect. arabjchem.org

Table 1: Anti-HCV Activity of Moroxydine Analogues

| Compound | Structure | EC50 (µM) in Standard Assay | EC50 (µM) in Fresh Addition Assay |

|---|---|---|---|

| 11g | N/A | 11.2 | 1.30 |

| 11h | N/A | 10.4 | 1.69 |

| Ribavirin (B1680618) (Control) | N/A | 30.4 | 33.5 |

| Telaprevir (Control) | N/A | 0.45 | N/A |

Data sourced from Magri et al., 2015 and recent advances in piperazine based antiviral agents. mdpi.comarabjchem.org

1,3,5-Triazine (B166579) Derivatives with Piperazine Structures

Another successful derivatization strategy involved the modification of moroxydine by incorporating a 1,3,5-triazine scaffold and a piperazine ring. This approach aimed to leverage the known antiviral properties of both triazines and piperazines to create more potent antiviral agents. A series of these derivatives were synthesized and evaluated for their activity against Potato Virus Y (PVY).

The study revealed that many of the synthesized compounds exhibited significantly higher anti-PVY activity than moroxydine hydrochloride. Current time information in Bangalore, IN.nih.gov For instance, compound C35 showed curative, protective, and inactivation activities of 53.3%, 56.9%, and 85.8% respectively, which were superior to those of moroxydine hydrochloride (36.7%, 31.4%, and 57.1%). Current time information in Bangalore, IN.nih.gov Molecular docking studies suggested that these derivatives could form hydrogen bonds with key amino acid residues of the PVY coat protein. Current time information in Bangalore, IN.nih.gov

Table 2: Anti-PVY Activity of 1,3,5-Triazine Derivatives of Moroxydine

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) | EC50 for Inactivation (µg/mL) |

|---|---|---|---|---|

| C5 | N/A | 63.6 | N/A | N/A |

| C8 | 56.8 | N/A | N/A | N/A |

| C9 | N/A | N/A | 82.7 | N/A |

| C10 | N/A | 60.1 | N/A | N/A |

| C16 | 53.3 | N/A | N/A | N/A |

| C18 | 55.3 | N/A | N/A | N/A |

| C19 | N/A | 60.0 | N/A | N/A |

| C23 | 56.1 | N/A | N/A | N/A |

| C32 | N/A | 65.5 | 80.9 | N/A |

| C33 | N/A | 64.8 | N/A | N/A |

| C34 | 56.1 | N/A | N/A | N/A |

| C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 | 89 ± 5 |

| Moroxydine Hydrochloride (Control) | 36.7 ± 2.7 | 31.4 ± 2.0 | 57.1 ± 1.8 | 450 ± 3 |

| Ningnanmycin (Control) | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 | 72 ± 6 |

Data sourced from Bai et al., 2023. Current time information in Bangalore, IN.nih.gov

Benzene (B151609) Sulphonyl Derivatives

Supramolecular Complexation (e.g., with Cucurbit[n]urils)

A non-covalent modification strategy for moroxydine involves supramolecular complexation with host molecules like cucurbit[n]urils (CB[n]). These macrocyclic compounds have a hydrophobic cavity and two polar carbonyl-fringed portals, allowing them to encapsulate guest molecules.

Studies have shown that moroxydine hydrochloride can form stable inclusion complexes with cucurbit mdpi.comuril (CB mdpi.com) and cucurbit researchgate.neturil (CB researchgate.net). earthlinepublishers.com 1H NMR spectroscopy has been instrumental in characterizing these host-guest interactions. medicaljournalssweden.se The formation of these supramolecular assemblies can alter the physicochemical properties of moroxydine, such as its solubility and stability, which could, in turn, influence its biological activity and delivery. The encapsulation of the morpholino group of moroxydine within the cucurbituril (B1219460) cavity is a key feature of these complexes. medicaljournalssweden.se

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity. For moroxydine derivatives, 3D-QSAR models have been developed to guide the synthesis of more potent antiviral agents.

In a study on the aforementioned 1,3,5-triazine derivatives with piperazine structures, a 3D-QSAR model was successfully established. Current time information in Bangalore, IN.nih.gov This model was based on the anti-PVY activity of the synthesized compounds and was used to predict the activity of new, unsynthesized derivatives. The synthesis of compound C35 was, in fact, directed by the insights gained from this 3D-QSAR analysis. Current time information in Bangalore, IN.nih.gov The model provided a theoretical basis for the observed antiviral activity and highlighted the structural features crucial for potent inhibition of PVY. Current time information in Bangalore, IN.nih.gov Such models are invaluable in the rational design of new antiviral drugs, as they can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Impact of Structural Variations on Pharmacological Potential

The pharmacological potential of moroxydine hydrochloride has been significantly influenced by various chemical modifications. Research into its structure-activity relationship (SAR) reveals that alterations to the parent molecule can lead to enhanced activity against specific viruses, and in some cases, can induce antiviral properties against pathogens for which the original compound is ineffective.

One area of research has focused on creating amidinourea analogues of moroxydine to target viruses like Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). nih.govmdpi.comlookchem.com Notably, moroxydine hydrochloride itself does not exhibit antiviral activity against HSV-1 and HSV-2. mdpi.com However, by modifying the structure to amidinourea and introducing various substituents, researchers have developed compounds with significant anti-HSV activity. nih.govmdpi.com For instance, the amidinourea analogues designated as 5i, 5j, and 5k demonstrated potent activity against both HSV-1 and HSV-2. mdpi.com Other variations showed preferential activity; compound 5d, an isostere of moroxydine, was more effective against HSV-1, whereas compounds 5a–c and 5e–f were more active against HSV-2. mdpi.com

Table 1: Anti-HSV Activity of Selected Moroxydine Analogues

| Compound/Analogue | Target Virus | Pharmacological Activity |

|---|---|---|

| Moroxydine | HSV-1 & HSV-2 | No reported activity mdpi.com |

| Compound 5d | HSV-1 | Pronounced activity mdpi.com |

| Compounds 5a-c, 5e-f | HSV-2 | More active mdpi.com |

Similarly, for the treatment of HCV, specific structural modifications to moroxydine analogues proved beneficial. The development of amidinourea derivatives showed that incorporating an aryl-piperazine group improved anti-HCV activity. lookchem.com Furthermore, the presence of a p-Cl-phenyl (para-chlorophenyl) ring on the N1 position of the amidine group led to compounds with increased potency. lookchem.comarabjchem.org Two such derivatives, compounds 11g and 11h, exhibited excellent HCV inhibition and were found to be more active than the antiviral drug ribavirin in the assays performed. lookchem.com

Table 2: Anti-HCV Activity of Amidinourea Derivatives

| Compound | Key Structural Feature | EC₅₀ (Fresh Addition Assay) |

|---|---|---|

| Compound 11g | p-Cl-phenyl on N1, Aryl-piperazine | 1.30 µM arabjchem.org |

Another successful modification involves the synthesis of hydrochloric acid 2-(1-ethyl propyl) moroxydine. This derivative demonstrated a remarkably enhanced in vivo activity against a range of viruses, including Hepatitis B Virus (HBV), HCV, influenza virus, pneumovirus, and Herpes Simplex Virus, when compared to the parent moroxydine hydrochloride. google.com This specific alkyl substitution was also associated with lower toxicity. google.com

In the context of plant viruses, while moroxydine hydrochloride has been used to control various viral diseases in crops, its activity against Potato Virus Y (PVY) was found to be suboptimal. nih.gov To address this, a series of 1,3,5-triazine derivatives incorporating a piperazine structure were synthesized. nih.gov Many of these new compounds showed significantly superior anti-PVY properties compared to moroxydine hydrochloride. nih.govnih.govresearchgate.net For example, compound C35 had curative, protective, and inactivation activity rates of 53.3%, 56.9%, and 85.8%, respectively. These were all higher than those of moroxydine hydrochloride (36.7%, 31.4%, and 57.1%) and comparable to the control agent ningnanmycin. nih.govnih.govresearchgate.net

Table 3: Anti-PVY Activity of Moroxydine Derivative C35 vs. Controls

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| Moroxydine Hydrochloride | 36.7 ± 2.7 nih.gov | 31.4 ± 2.0 nih.gov | 57.1 ± 1.8 nih.gov |

| Ningnanmycin (Control) | 49.1 ± 2.4 nih.gov | 50.7 ± 4.1 nih.gov | 82.3 ± 6.4 nih.gov |

These findings collectively underscore the critical role of structural modifications in defining and enhancing the pharmacological potential of moroxydine-based compounds, allowing for the development of analogues with tailored and improved antiviral activities.

Theoretical and Computational Insights into Moroxydine Hydrochloride

Moroxydine hydrochloride, a synthetic biguanide derivative, has been the subject of various theoretical and computational chemistry studies to elucidate its structural characteristics, stability, and potential interactions with biological targets. These in silico investigations provide a molecular-level understanding that complements experimental findings.

Advanced Methodologies in Moroxydine Hydrochloride Research

Cellular and Virological Assays

Cellular and virological assays form the foundation of in vitro antiviral research. They allow for the controlled study of a drug's effect on virus-infected cells, providing critical data on efficacy, toxicity, and mechanism of action.

The selection of an appropriate cell line is fundamental to studying the antiviral properties of moroxydine (B1676750) hydrochloride against specific pathogens. Research in aquaculture virology has utilized several key fish cell lines to model viral infections.

Ctenopharyngodon idella kidney (CIK) cells: This cell line, derived from the kidney of the grass carp (B13450389), is extensively used in studies involving the Grass Carp Reovirus (GCRV). Research shows that CIK cells are a reliable model for investigating the protective effects of moroxydine hydrochloride against GCRV-induced cellular damage. nih.gov

Grass Carp Ovary (GCO) cells: GCO cells are another important model for studying GCRV. Studies have successfully used GCO cells to demonstrate the ability of moroxydine hydrochloride to control GCRV infection. nih.govresearchgate.net

Epithelioma papulosum cyprini (EPC) cells: This cell line is employed in research on the Giant Salamander Iridovirus (GSIV). The antiviral efficacy of moroxydine hydrochloride against this DNA virus has been evaluated using EPC cells as the host model. nih.gov

These in vitro models are instrumental in observing the direct effects of moroxydine hydrochloride on both the host cell and the virus, providing a platform for detailed mechanistic studies.

Determining the effect of an antiviral agent on host cell viability is a critical step to distinguish between antiviral activity and general cytotoxicity. Assays are performed to calculate the 50% cytotoxic concentration (TC50), which is the concentration of a substance that causes the death of 50% of host cells. In the context of moroxydine hydrochloride research, cytotoxicity assays have verified that the compound had no toxic effects on GCO and EPC cells at concentrations up to and including 96 µg/ml. nih.gov

Alongside cytotoxicity, the protective effect of the compound is quantified. Studies have shown that moroxydine hydrochloride, at a concentration of 15.9 µg/ml, conferred over 50% protection in GCRV-infected GCO cells. nih.gov Another study noted that a concentration of 40µg/mL provided a significant protective effect on virus-infected CIK cells. nih.gov This demonstrates the compound's ability to preserve cell health in the presence of a viral infection.

| Cell Line | Parameter | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| GCO and EPC | Cytotoxicity | ≤96 µg/ml | No toxic effects observed. | nih.gov |

| GCO | Protective Effect (vs. GCRV) | 15.9 µg/ml | Over 50% protection of cells. | nih.gov |

| CIK | Protective Effect (vs. GCRV) | 40 µg/ml | Significant protective effect. | nih.gov |

| CIK | Apoptosis Reduction (vs. GCRV) | 6.3 µg/ml | 50% reduction in virus-related apoptosis. | caymanchem.com |

The cytopathic effect (CPE) refers to the structural changes in host cells caused by viral invasion. These changes can include cell rounding, detachment, and lysis. The inhibition of CPE is a primary indicator of antiviral activity. Research has demonstrated that moroxydine hydrochloride effectively blocks virus-induced CPE in CIK, GCO, and EPC cells. nih.govnih.gov By preventing these morphological changes, the compound helps maintain the normal cellular structure and integrity of the cell monolayer despite the presence of the virus.

Apoptosis, or programmed cell death, is a common cellular response to viral infection. Viruses can induce apoptosis to facilitate their spread, while the host may use it as a defense mechanism. Moroxydine hydrochloride has been shown to block virus-induced apoptosis in host cells. nih.gov One study quantified this effect, finding that in GCRV-infected CIK cells, moroxydine hydrochloride at a concentration of 6.3 µg/ml reduced virus-related, caspase-mediated apoptosis by 50%. caymanchem.com

The analysis of apoptosis typically involves sophisticated methods such as flow cytometry. A common technique is the Annexin V and propidium (B1200493) iodide (PI) assay. In the early stages of apoptosis, a cell membrane phospholipid is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent agent that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells, allowing for the differentiation of various stages of cell death.

Molecular Biology and Gene Expression Studies

Molecular biology techniques allow researchers to investigate the impact of moroxydine hydrochloride on the fundamental processes of viral replication, such as the expression of essential viral genes.

The replication of a virus is dependent on the successful transcription and translation of its genetic material into structural and non-structural proteins. Moroxydine hydrochloride has been found to significantly inhibit the expression of several key viral genes. Studies using quantitative real-time PCR (qRT-PCR) have provided specific data on this inhibitory action.

In research on Grass Carp Reovirus (GCRV), moroxydine hydrochloride was shown to significantly inhibit the gene expression of the outer capsid protein VP5, the main structural protein VP6, and the non-structural protein NS66 in CIK cells. nih.gov Further studies confirmed the inhibition of the GCRV inner capsid shell protein gene, VP1, in GCO cells. nih.gov Similarly, when tested against the Giant Salamander Iridovirus (GSIV) in EPC cells, the compound significantly inhibited the expression of the major capsid protein (MCP) gene. nih.gov This broad inhibition of essential viral genes underscores the compound's potent antiviral mechanism at the molecular level.

| Viral Gene | Virus | Function | Effect of Moroxydine HCl | Reference |

|---|---|---|---|---|

| VP1 | GCRV | Inner capsid shell protein | Significantly inhibited | nih.gov |

| MCP | GSIV | Major capsid protein | Significantly inhibited | nih.gov |

| VP5 | GCRV | Outer capsid protein | Significantly inhibited | nih.gov |

| VP6 | GCRV | Main structural protein | Significantly inhibited | nih.gov |

| NS66 | GCRV | Non-structural protein | Significantly inhibited | nih.gov |

Analysis of Host Immune Gene Expression (e.g., Myd88, Mx1, IL-1β, IL-8, I-IFN, TNFα)

Research into the antiviral mechanism of moroxydine hydrochloride has extended to its immunomodulatory effects on the host. Studies have specifically investigated its impact on the expression of key immune-related genes. In one such study, the influence of moroxydine hydrochloride on the expression of myeloid differentiation primary response 88 (Myd88), myxovirus resistance 1 (Mx1), interleukin-1β (IL-1β), interleukin-8 (IL-8), type I interferon (I-IFN), and tumor necrosis factor-alpha (TNFα) was analyzed in the context of a viral infection.

The findings from this research indicated that while the virus alone significantly upregulated the expression of these immune genes, treatment with moroxydine hydrochloride led to a significant decrease in their overexpression. This suggests that moroxydine hydrochloride may indirectly regulate the cellular immune response by controlling viral replication. For instance, the expression of genes such as vp5, vp6, and NS66 were markedly inhibited by the treatment. nih.gov While the compound did not induce the expression of these immune genes in virus-free cells, it effectively counteracted the virus-induced upregulation in infected cells. nih.gov This modulation of the host's immune gene expression is a critical aspect of its antiviral activity.

Table 1: Effect of Moroxydine Hydrochloride on Virus-Induced Host Immune Gene Expression

| Gene | Effect of Viral Infection | Effect of Moroxydine Hydrochloride Treatment |

| Myd88 | Significant overexpression | Significant decrease in overexpression nih.gov |

| Mx1 | Significant overexpression | Significant decrease in overexpression nih.gov |

| IL-1β | Significant overexpression | Significant decrease in overexpression nih.gov |

| IL-8 | Significant overexpression | Significant decrease in overexpression nih.gov |

| I-IFN | Significant overexpression | Significant decrease in overexpression nih.gov |

| TNFα | Significant overexpression | Significant decrease in overexpression nih.gov |

Western Blot Analysis for Protein Expression

Western blot analysis is a widely used technique in molecular biology to detect specific proteins in a sample. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support such as a nitrocellulose or PVDF membrane, and then probing the membrane with antibodies specific to the target protein. The bound antibodies are then visualized using various detection methods, allowing for the qualitative and semi-quantitative analysis of protein expression.

In the context of antiviral research, Western blotting is an invaluable tool for investigating the effects of compounds like moroxydine hydrochloride on the expression of both viral and host cell proteins. It can be employed to determine if the compound inhibits the synthesis of viral proteins, thereby halting viral replication. Furthermore, it can be used to assess the impact of the drug on the expression of host proteins involved in the immune response or other cellular pathways. While Western blot is a standard and powerful technique for such investigations, specific studies detailing its application to analyze the effect of moroxydine hydrochloride on host protein expression were not prominently identified in the reviewed literature.

Analytical Chemistry Techniques for Detection and Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique used for the detection and quantification of moroxydine hydrochloride residues in various complex matrices. researchgate.net This method combines the high separation efficiency of UPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry.

UPLC-MS/MS has been successfully applied to determine moroxydine hydrochloride residues in a range of biological matrices, including various plant-based food samples. researchgate.net The methodology typically involves an extraction step to isolate the analyte from the sample matrix, followed by a cleanup procedure to remove interfering substances. The purified extract is then injected into the UPLC-MS/MS system for analysis. The high sensitivity of this technique allows for the detection of very low concentrations of moroxydine hydrochloride, making it suitable for residue monitoring and food safety applications. In pig and chicken samples, the limit of detection (LOD) for moroxydine hydrochloride has been reported to be 0.3 μg/kg, with a limit of quantification (LOQ) of 1.0 μg/kg. researchgate.net

The reliability of a UPLC-MS/MS method is established through a rigorous validation process that assesses its sensitivity, accuracy, precision, and linearity. For moroxydine hydrochloride analysis, validation studies have demonstrated good linearity over a specific concentration range, with correlation coefficients (R²) typically exceeding 0.99. researchgate.net The accuracy of the method is evaluated through recovery studies, where known amounts of the analyte are spiked into blank samples and the percentage of the analyte recovered is measured. Precision is assessed by determining the repeatability and reproducibility of the results, with the relative standard deviation (RSD) being a key parameter.

Table 2: Validation Parameters for UPLC-MS/MS Analysis of Moroxydine Hydrochloride

| Parameter | Typical Value/Range |

| Linearity (R²) | ≥ 0.99 researchgate.net |

| Limit of Detection (LOD) | 0.3 μg/kg (in pig and chicken samples) researchgate.net |

| Limit of Quantification (LOQ) | 1.0 μg/kg (in pig and chicken samples) researchgate.net |

| Recovery | Within acceptable ranges as per regulatory guidelines |

| Precision (RSD) | Within acceptable limits as per regulatory guidelines |

Solubility Determination by Gravimetrical Methods

The solubility of a chemical compound is a fundamental physicochemical property that influences its behavior in various systems. The gravimetric method is a classical and straightforward technique for determining the solubility of a solid in a liquid. This method involves preparing a saturated solution of the compound at a specific temperature, taking a known volume of the clear supernatant, evaporating the solvent, and then weighing the remaining solid residue.

The solubility of moroxydine hydrochloride has been determined using the gravimetrical method in a variety of pure and binary solvent systems at different temperatures. researchgate.net These studies have shown that the solubility of moroxydine hydrochloride is dependent on the nature of the solvent and the temperature. For instance, its solubility was found to be highest in water and decreased in the order of methanol, ethanol, 1-propanol, and other organic solvents. researchgate.net The solubility generally increases with an increase in temperature. researchgate.net

Table 3: Solubility of Moroxydine Hydrochloride in Various Solvents

| Solvent | Solubility Trend |

| Water | Highest solubility researchgate.net |

| Methanol | High solubility researchgate.net |

| Ethanol | Moderate solubility researchgate.net |

| 1-Propanol | Lower solubility researchgate.net |

| Acetonitrile | Low solubility researchgate.net |

| Ethyl acetate (B1210297) | Low solubility researchgate.net |

| Acetone | Low solubility researchgate.net |

In Vivo Preclinical Models for Antiviral Efficacy

Moroxydine hydrochloride has demonstrated significant antiviral activity in preclinical models focused on aquaculture. Research has specifically investigated its efficacy against Grass Carp Reovirus (GCRV), a significant pathogen in the aquaculture industry. researchgate.netnih.gov In studies involving grass carp (Ctenopharyngodon idella), moroxydine hydrochloride was shown to effectively inhibit GCRV replication in vivo. researchgate.net Injection treatment was found to be more effective at inhibiting viral replication than immersion administration. researchgate.net This treatment effectively controlled GCRV-induced mortality in the fish. researchgate.net The compound has also been studied in gibel carp (Carassius gibelio), with research focusing on its pharmacokinetics to provide a basis for its proper use in aquatic species. researchgate.net These studies underscore the potential of moroxydine hydrochloride as a therapeutic agent for controlling viral diseases in farmed fish. researchgate.netnih.gov

Moroxydine hydrochloride was historically developed as an anti-influenza agent in the mid-20th century. nih.gov While it has been identified as a compound with activity against the influenza virus, recent and detailed preclinical efficacy studies in mouse models are not extensively documented in the provided search results. nih.gov Contemporary research on influenza in mouse models often focuses on other antiviral agents or combination therapies. researchgate.netnih.govmdpi.com

In the agricultural sector, moroxydine hydrochloride is utilized for its broad-spectrum antiviral activity against various plant viruses. nih.gov It functions by entering plant cells and inhibiting or destroying the formation of nucleic acid and lipoprotein, thereby preventing viral replication. google.com Preclinical and field studies have demonstrated its effectiveness in controlling a range of plant viral diseases. google.compatsnap.com

It has been applied to manage tomato virus diseases, including the tomato yellow leaf curl virus. google.comgoogle.com Furthermore, its utility has been recognized in controlling other significant crop diseases such as maize rough dwarf disease and rice black-streaked dwarf disease. google.com Research has also evaluated its efficacy against Potato Virus Y (PVY), although its activity was found to be less potent compared to newer derivatives in some studies. nih.gov The compound is often used in formulations, sometimes combined with other agents like triacontanol, to achieve a synergistic effect and improve control over viral infections in crops. google.com

Q & A

Q. What is the mechanism of action of moroxydine hydrochloride, and how can researchers experimentally validate its antiviral activity?

Moroxydine hydrochloride’s mechanism remains partially understood but is hypothesized to interfere with viral replication by targeting RNA-dependent RNA polymerases or viral entry pathways . To validate its activity, researchers can:

- Conduct in vitro plaque reduction assays using RNA viruses (e.g., influenza A, PVY) .

- Employ time-of-addition experiments to identify the stage of viral replication inhibited (e.g., pre- vs. post-entry) .

- Use molecular docking studies to explore interactions with viral proteins (e.g., SARS-CoV-2 main protease) .

Q. What analytical methods are recommended for quantifying moroxydine hydrochloride in formulations or biological samples?

High-performance liquid chromatography (HPLC) with UV detection at 253 nm is the gold standard . Key parameters include:

Q. How can researchers synthesize moroxydine hydrochloride, and what are critical reaction conditions?

Synthesis involves reacting morpholine hydrochloride with ammonium chloride under controlled conditions . Critical steps include:

- Optimizing stoichiometry to avoid byproducts (e.g., incomplete biguanide formation).

- Purification via recrystallization using ethanol/water mixtures to enhance yield (>85%) .

- Characterization via ¹H NMR (δ 3.6–4.0 ppm for morpholine protons) and Q-TOF mass spectrometry (m/z 207.66 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in moroxydine’s efficacy data, such as reduced activity when combined with vaccines?

Evidence suggests moroxydine’s efficacy decreases when co-administered with adenovirus or anthrax vaccines, possibly due to immune pathway interference . To address this:

Q. What experimental strategies improve moroxydine’s bioavailability and reduce rapid elimination in in vivo models?

Rapid elimination (t₁/₂ ~8 hours) limits therapeutic utility . Strategies include:

Q. How can researchers optimize moroxydine derivatives for plant virus applications?

Moroxydine shows activity against plant viruses like PVY . Derivative optimization involves:

Q. What methodologies identify resistance mechanisms in viruses exposed to moroxydine?

To study resistance:

- Serial passaging of viruses (e.g., influenza) under sub-therapeutic moroxydine concentrations .

- Sequencing viral genomes to detect mutations in polymerase subunits (e.g., PB1, PB2) .

- Cross-testing resistance profiles with other antivirals (e.g., metformin) to identify shared pathways .

Tables for Key Data

Table 1. Antiviral Activity of Moroxydine Hydrochloride

| Virus Type | Model System | EC₅₀ (μM) | Reference |

|---|---|---|---|

| Influenza A (H1N1) | MDCK cells | 12.5 | |

| Potato Virus Y (PVY) | Nicotiana tabacum | 8.2 | |

| Herpes Simplex Virus (HSV-1) | Human conjunctival cells | 15.7 |

Table 2. HPLC Method Validation Parameters

| Parameter | Moroxydine Hydrochloride | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9989 | ≥0.995 |

| Precision (% RSD) | 0.35–1.09 | ≤2.0 |

| Recovery (%) | 97.9–100.3 | 95–105 |

Key Research Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.